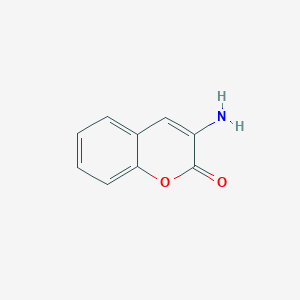

3-Aminocoumarin

Descripción

Propiedades

IUPAC Name |

3-aminochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZHDKGQKYEBKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167603 |

Source

|

| Record name | 3-Amino-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-31-0 |

Source

|

| Record name | 3-Aminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6801C293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of 3-Aminocoumarin: A Technical Guide

Introduction: 3-Aminocoumarin and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and materials science. The coumarin scaffold is a common feature in many natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anticoagulant, anticancer, and anti-inflammatory properties. The introduction of an amino group at the 3-position often enhances these properties and imparts valuable photophysical characteristics, making these compounds useful as fluorescent probes and building blocks in organic synthesis. This guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key characterization data.

Synthetic Pathways to this compound

The synthesis of the this compound core can be achieved through several strategic approaches. The most prevalent methods involve the condensation of a salicylaldehyde derivative with a glycine equivalent or the reduction of a 3-nitrocoumarin precursor.

One of the most direct and widely cited methods is the Knoevenagel condensation of a salicylaldehyde with an N-protected glycine derivative, followed by cyclization and deprotection. A common variation involves the reaction of salicylaldehyde with N-acetylglycine in the presence of a base like piperidine and acetic anhydride.

Another robust method involves the initial synthesis of a 3-nitrocoumarin, which is then subsequently reduced to the desired this compound. The nitration of coumarin itself is often challenging, so the 3-nitro derivative is typically formed by the condensation of a salicylaldehyde with a nitromethane derivative. The reduction of the nitro group can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation.

A logical workflow for a common synthesis and characterization process is outlined below.

An In-Depth Technical Guide to the Photophysical Properties of 3-Aminocoumarin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 3-aminocoumarin and related aminocoumarin derivatives. Aminocoumarins are a significant class of heterocyclic compounds known for their robust fluorescence and sensitivity to their microenvironment, making them valuable tools in various scientific fields, including the development of fluorescent probes and photosensitizers.[1] This document details the fundamental photophysical characteristics, experimental methodologies for their determination, and the influence of the solvent environment on their optical properties.

Core Photophysical Characteristics of Aminocoumarins

Aminocoumarins are characterized by their strong fluorescence, typically observed in the blue-green region of the electromagnetic spectrum.[1] The photophysical behavior of these molecules is intrinsically linked to their molecular structure, particularly the substitution pattern on the coumarin scaffold. The presence of an amino group, often at the 7-position, acts as an electron-donating group, facilitating an intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to their fluorescent properties.[1]

The photophysical properties of aminocoumarin derivatives, such as absorption and emission spectra, fluorescence quantum yield, and lifetime, are highly sensitive to the local environment. Factors including solvent polarity, pH, and the presence of specific analytes can significantly modulate these characteristics.[1] For instance, a shift in the emission spectrum to longer wavelengths (a red shift or bathochromic shift) is commonly observed in more polar solvents.[2]

Data Presentation: Photophysical Properties of Aminocoumarin Derivatives

Table 1: Absorption and Emission Maxima of Selected Aminocoumarin Derivatives in Various Solvents

| Compound | Solvent | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| 7-Diethylamino-4-methylcoumarin | Ethanol | 373 | 434 | 3500 |

| Acetonitrile | 372 | 428 | 3200 | |

| Cyclohexane | 362 | 408 | 3100 | |

| Coumarin 153 | Ethanol | 423 | 530 | 4800 |

| Cyclohexane | 390 | 450 | 3400 | |

| 3'-Deac-edaADP | - | 430 | 477 | - |

| 3'-but-edaADP | - | 445 | 494 | - |

| 3'-mbc-edaADP | - | 405 | 464 | - |

Data compiled from various sources.

Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of Selected Aminocoumarin Derivatives

| Compound | Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| 7-Diethylamino-4-methylcoumarin | Ethanol | 0.50 | 2.2 |

| Acetonitrile | 0.75 | 2.8 | |

| Coumarin 153 | Ethanol | 0.38 | 4.1 |

| Cyclohexane | 0.90 | 5.1 | |

| 3'-Deac-edaADP | - | 0.012 | - |

| 3'-but-edaADP | - | 0.51 | - |

| 3'-mbc-edaADP | - | 0.62 | - |

Data compiled from various sources.

Experimental Protocols

Accurate determination of photophysical properties is crucial for the application of aminocoumarins in research and drug development. The following are detailed methodologies for key experimental procedures.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the coumarin derivative.

Methodology:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

-

Replace the blank in the sample beam with a cuvette containing the sample solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

-

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the λ_abs. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).

Methodology:

-

Sample Preparation: Use the same dilute solution as prepared for the UV-Vis absorption measurement. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the λ_abs determined from the absorption spectrum. Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength to a longer wavelength where the fluorescence intensity returns to the baseline. The peak of this spectrum is the λ_em.

-

Excitation Spectrum: Set the emission monochromator to the λ_em. Scan a range of excitation wavelengths. The resulting spectrum should be similar in shape to the absorption spectrum.

-

-

Data Analysis: The emission spectrum provides the λ_em. The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

Relative Fluorescence Quantum Yield (Φ_f) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized quantum yield standard with absorption and emission in a similar spectral range as the this compound sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Utilize a Time-Correlated Single Photon Counting (TCSPC) system.

-

Sample Preparation: Use a dilute solution of the this compound derivative.

-

Measurement:

-

Excite the sample with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

A histogram of these time differences is built up over many excitation cycles to generate a fluorescence decay curve.

-

-

Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ_f).

Conclusion

This compound and its derivatives are a versatile class of fluorophores with photophysical properties that are highly sensitive to their molecular structure and environment. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers, scientists, and drug development professionals to characterize and utilize these compounds effectively. While specific quantitative data for the parent this compound remains elusive in the readily accessible literature, the provided data for related compounds and the detailed methodologies offer a robust framework for future investigations into this promising molecule.

References

3-Aminocoumarin Derivatives: A Comprehensive Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone compounds, are prevalent in natural products and form the structural core of numerous molecules with diverse pharmacological properties. Among their synthetic derivatives, 3-aminocoumarins have emerged as a versatile scaffold, demonstrating a wide array of biological activities. The presence of the amino group at the 3-position not only enhances their chemical reactivity, allowing for further structural modifications, but also plays a crucial role in their interaction with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 3-aminocoumarin derivatives, with a focus on their potential as therapeutic agents.

Synthesis of the this compound Scaffold

The foundational this compound structure is typically synthesized through a multi-step process. A common and established method involves the reaction of salicylaldehyde with N-acetylglycine, followed by hydrolysis.[1]

General Synthetic Protocol:

-

Synthesis of 3-Acetamidocoumarin: Salicylaldehyde and N-acetylglycine are heated in the presence of acetic anhydride and a weak base (e.g., sodium acetate) to yield 3-acetamidocoumarin.[2]

-

Hydrolysis to this compound: The resulting 3-acetamidocoumarin is then subjected to acidic hydrolysis, typically using concentrated hydrochloric acid in ethanol, to remove the acetyl group and afford the this compound core.[2][3]

This core scaffold serves as a crucial starting material for the synthesis of a diverse library of derivatives through modifications of the amino group and the benzene ring.

Caption: General synthesis workflow for the this compound scaffold.

Biological Activities of this compound Derivatives

This compound derivatives have been extensively investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives against various human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-(N-substituted)aminocoumarin (Compound 120) | MT-4 | GI50 | 12.6 ± 0.9 µM | [4] |

| MDA-MB-231 | GI50 | 11.8 ± 1.1 µM | ||

| MCF-7 | GI50 | 10.5 ± 1.2 µM | ||

| Coumarin-artemisinin hybrid (1a) | HepG2 | IC50 | 3.05 ± 1.60 µM | |

| Hep3B | IC50 | 3.76 ± 1.76 µM | ||

| A2780 | IC50 | 5.82 ± 2.28 µM | ||

| OVCAR-3 | IC50 | 4.60 ± 1.81 µM | ||

| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44a) | HepG2 | IC50 | 3.74 ± 0.02 µM | |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44b) | MCF-7 | IC50 | 4.03 ± 0.02 µM | |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44c) | HepG2 | IC50 | 3.06 ± 0.01 µM | |

| MCF-7 | IC50 | 4.42 ± 0.02 µM | ||

| Coumarin–1,2,3-triazole hybrid (12c) | PC3 | IC50 | 0.34 ± 0.04 µM | |

| MGC803 | IC50 | 0.13 ± 0.01 µM | ||

| HepG2 | IC50 | 1.74 ± 0.54 µM | ||

| 3-(coumarin-3-yl)-acrolein derivative (5d) | A549 | IC50 | 0.70 ± 0.05 µM | |

| 3-(coumarin-3-yl)-acrolein derivative (6e) | KB | IC50 | 0.39 ± 0.07 µM |

The anti-proliferative activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells metabolize the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Several signaling pathways have been implicated in the anticancer effects of coumarin derivatives. One of the key pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Some this compound derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.

Another relevant pathway is the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. Some coumarin derivatives can modulate this pathway, which can have implications for both cancer prevention and treatment.

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes or disruption of the microbial cell membrane.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |

| 3-(3′-nitrophenyl)-6-nitrocoumarin | Staphylococcus aureus | Inhibition Zone | 14-32 mm | |

| 3-(3′-aminophenyl)-6-aminocoumarin | Staphylococcus aureus | Inhibition Zone | Active | |

| Benzocoumarin-3-carboxylic acid | Staphylococcus aureus | Inhibition Zone | 15 mm | |

| Benzocoumarine-3-carboxyl DL-threonine methyl ester | Staphylococcus aureus | Inhibition Zone | Active |

A common method to screen for antimicrobial activity is the agar well diffusion technique.

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is another area of significant interest, particularly in the context of neurodegenerative diseases and other pathological conditions.

Several this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Activity Metric | Value | Reference |

| 2,3-difluorobenzylpyridinium-containing conjugate | IC50 | 1.53 ± 0.01 nM | |

| N-benzylpyridinium salt 4a | IC50 | 71.88 ± 3.40 nM | |

| N-benzylpyridinium salt 9a | IC50 | 12.48 ± 0.71 | |

| N-benzylpyridinium salt 9b | IC50 | 6.03 ± 0.18 | |

| N-benzylpyridinium salt 9e | IC50 | 3.05 ± 0.28 | |

| N-benzylpyridinium salt 9h | IC50 | 1.53 ± 0.01 | |

| N-benzylpyridinium salt 9i | IC50 | 2.43 ± 0.18 |

The inhibitory activity against AChE is often determined using the spectrophotometric method developed by Ellman.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

-

Pre-incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.

Aminocoumarins are a known class of antibiotics that inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication. This inhibition occurs at the B subunit of the enzyme, competing with ATP binding and thereby blocking the supercoiling of DNA.

Caption: A generalized workflow for an enzyme inhibition assay.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the coumarin ring system.

-

Anticancer Activity: Hybridization of the coumarin scaffold with other pharmacologically active moieties, such as artemisinin, thiazole, and 1,2,3-triazoles, has been shown to significantly enhance anticancer potency.

-

AChE Inhibition: The presence of a dimethoxy substitution on the chromene ring and the nature of the substituent on the N-benzylpyridinium moiety are critical for potent AChE inhibitory activity. For instance, difluoro-substitution on the benzyl group leads to highly potent inhibitors.

-

Antimicrobial Activity: The substitution pattern on the 3-aryl ring of 3-arylcoumarins plays a crucial role in their antibacterial activity against S. aureus. Nitro-substituted derivatives have shown significant activity.

Caption: Logical relationship in structure-activity relationship studies.

Conclusion

This compound derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, which has led to the identification of potent anticancer, antimicrobial, and enzyme inhibitory agents. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents. The visualization of key synthetic and biological pathways offers a clear framework for understanding the fundamental principles guiding research in this exciting area.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

Early Studies on 3-Aminocoumarin Fluorescence: A Technical Guide

An In-depth Exploration of the Core Photophysical Properties of 3-Aminocoumarin for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the foundational studies of the fluorescence of this compound, a key heterocyclic scaffold in the development of fluorescent probes and pharmacologically active agents. While extensive research has focused on the highly fluorescent 7-aminocoumarin derivatives, early investigations into the photophysical properties of the 3-amino isomer laid the groundwork for understanding the structure-property relationships within this important class of molecules. This document provides a comprehensive overview of the core photophysical characteristics, detailed experimental protocols from seminal studies, and the influence of the molecular environment on the fluorescence of this compound.

Core Photophysical Characteristics of this compound

Aminocoumarins are renowned for their strong fluorescence, typically in the blue-green region of the electromagnetic spectrum.[1] This fluorescence is intrinsically linked to the molecular structure, particularly the position of the electron-donating amino group on the coumarin framework, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.[1] Unlike the more commonly studied 7-aminocoumarin, the placement of the amino group at the 3-position significantly alters the electronic distribution and, consequently, the photophysical behavior.

Early, detailed spectrophotometric studies of this compound were crucial in elucidating its fundamental fluorescent properties and its response to environmental factors such as solvent polarity and pH.

Quantitative Photophysical Data

The following table summarizes the key photophysical data for this compound in various solvents, as determined in early investigations.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 350 | 400 | 3550 | 0.04 |

| 1,4-Dioxane | 358 | 412 | 3680 | 0.12 |

| Acetonitrile | 360 | 425 | 4280 | 0.25 |

| Methanol | 362 | 435 | 4650 | 0.35 |

| Water | 365 | 450 | 5480 | 0.40 |

Data compiled from Rao et al. (1986).

Experimental Protocols

The foundational research into the fluorescence of this compound relied on established spectroscopic techniques. The following sections detail the typical experimental methodologies employed in these early studies.

Synthesis of this compound

Early syntheses of this compound derivatives were reported as far back as 1958. A common laboratory-scale synthesis involves the following conceptual steps:

Measurement of Absorption and Fluorescence Spectra

Absorption and fluorescence spectra were typically recorded using the following instrumentation and procedures:

-

Instrumentation :

-

A scanning absorption spectrophotometer for UV-visible absorption measurements.

-

A spectrofluorimeter for measuring fluorescence excitation and emission spectra. Early setups often consisted of a light source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder, and a photomultiplier tube detector.

-

-

Sample Preparation :

-

Solutions of this compound were prepared in spectrograde solvents.

-

The concentration was typically in the micromolar range (10-5 to 10-6 M) to avoid inner filter effects and aggregation.

-

-

Data Acquisition :

-

Absorption Spectra : The absorbance of the sample was measured over a range of wavelengths (e.g., 250-500 nm) to determine the absorption maximum (λabs).

-

Fluorescence Spectra :

-

The excitation wavelength was set at or near the absorption maximum.

-

The emission was scanned over a longer wavelength range to record the fluorescence spectrum and determine the emission maximum (λem).

-

To record the excitation spectrum, the emission wavelength was fixed at the emission maximum, and the excitation monochromator was scanned.

-

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) was determined relative to a well-characterized standard.

The comparative method of Williams et al. was a common approach, using a standard of known quantum yield (e.g., quinine sulfate in 0.1 N H2SO4). The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φs * (As / Ax) * (Ix / Is) * (nx2 / ns2)

Where:

-

Φ is the quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated fluorescence intensity

-

n is the refractive index of the solvent

-

The subscripts x and s refer to the sample and the standard, respectively.

Influence of Solvent Environment

The photophysical properties of this compound are highly sensitive to its local environment, a phenomenon known as solvatochromism. Early studies systematically investigated the effect of solvent polarity on the absorption and emission spectra.

-

Absorption Spectra : In non-polar solvents, the absorption spectrum of this compound is structured. As the solvent polarity increases, the vibrational structure is lost, and a red shift (bathochromic shift) is observed. This is indicative of a transition to a more polar excited state.

-

Fluorescence Spectra : A significant red shift in the fluorescence emission is observed with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The large Stokes shift in polar solvents suggests a substantial difference in the geometry and charge distribution of this compound between the ground and excited states.

Acid-Base Equilibria in the Excited State

Early investigations also explored the acid-base properties of this compound in its excited state, as these can differ significantly from the ground state. The fluorescence spectra of this compound were studied over a wide range of pH values. This is critical for its application as a fluorescent probe in biological systems where pH can vary. The amino group can be protonated in acidic solutions, leading to changes in the absorption and fluorescence properties.

Conclusion

The early studies on the fluorescence of this compound provided a fundamental understanding of its photophysical behavior. These investigations established the influence of the amino group's position on the coumarin scaffold and highlighted the significant role of the solvent environment in modulating its fluorescent properties. The quantitative data and experimental methodologies from this foundational work have been instrumental in the subsequent design and development of a wide array of this compound-based fluorescent probes and other functional molecules for diverse applications in chemistry, biology, and medicine.

References

The Synthesis of 3-Aminocoumarin: A Deep Dive into Reaction Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Aminocoumarin and its derivatives represent a critical scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and unique fluorescent properties. Understanding the intricacies of their synthesis is paramount for the development of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the predominant synthetic route to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative analysis of the process.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and reliable method for synthesizing this compound involves a two-step reaction sequence. The process begins with the condensation of a salicylaldehyde derivative with N-acetylglycine to form an intermediate, 3-acetamidocoumarin. This is subsequently followed by the acid-catalyzed hydrolysis of the amide bond to yield the final this compound product.

Part 1: Synthesis of 3-Acetamidocoumarin

The initial step, the formation of 3-acetamidocoumarin, is typically achieved through a Perkin-like condensation reaction. This involves the reaction of salicylaldehyde and N-acetylglycine in the presence of acetic anhydride and a weak base, such as sodium acetate.

Reaction Mechanism

The reaction proceeds through the formation of an azlactone intermediate. The acetic anhydride serves both as a dehydrating agent and a reactant, forming a mixed anhydride with N-acetylglycine, which then cyclizes to the azlactone. The base facilitates the deprotonation of the azlactone, creating a nucleophilic enolate that attacks the aldehyde carbonyl of salicylaldehyde. Subsequent intramolecular cyclization and elimination lead to the formation of the 3-acetamidocoumarin.

3-Aminocoumarin: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminocoumarin core is a versatile and highly valued scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. Its unique structural features and synthetic accessibility have propelled the development of numerous derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound-based compounds, with a focus on their applications in antimicrobial, anticancer, and anti-inflammatory drug discovery.

Synthesis of the this compound Core

The fundamental approach to synthesizing the this compound scaffold typically involves the condensation of a substituted salicylaldehyde with N-acetylglycine, followed by hydrolysis.[1] This method, while effective, has been optimized over the years to improve yields and expand the diversity of accessible derivatives.

General Synthetic Workflow

The synthesis of this compound and its derivatives can be conceptualized as a multi-step process, often beginning with the formation of a 3-acetamidocoumarin intermediate. This intermediate is then hydrolyzed to yield the core this compound structure, which can be further modified to produce a library of compounds with varied biological activities.

Caption: General synthetic workflow for this compound derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Acetamidocoumarin

This procedure outlines the synthesis of the 3-acetamidocoumarin intermediate from salicylaldehyde and N-acetylglycine.

-

Reactants: Substituted salicylaldehyde (1.0 eq), N-acetylglycine (1.0-1.2 eq), acetic anhydride (3.0-5.0 eq), and sodium acetate (1.0-2.0 eq).

-

Procedure:

-

A mixture of the salicylaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride is heated at 110-140°C for 5-7 hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the 3-acetamidocoumarin intermediate to the this compound core.

-

Reactants: 3-Acetamidocoumarin, ethanol, and concentrated hydrochloric acid.

-

Procedure:

-

The 3-acetamidocoumarin is dissolved in ethanol.

-

Concentrated hydrochloric acid is added to the solution.

-

The mixture is refluxed for 1-4 hours.[3]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the this compound.

-

The solid product is collected by filtration, washed with water, and dried.

-

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for a variety of therapeutic applications, demonstrating significant potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

This compound derivatives are a well-established class of antibiotics.[4] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[4] These compounds bind to the GyrB subunit of the enzyme, competing with ATP and thereby inhibiting its function. This targeted action makes them effective against a range of bacteria, including drug-resistant strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 1.56 | |

| Derivative B | Escherichia coli | 6.25 | |

| Derivative C | Candida albicans | - | |

| Metal Complexes | Various Bacteria | - |

Note: This table is a representative summary. MIC values can vary based on the specific derivative and testing conditions.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of this compound derivatives.

-

Materials: Test compounds, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi), 96-well microtiter plates, and a microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

The anticancer potential of this compound derivatives is a rapidly growing area of research. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. Notably, some derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 120 | MCF-7 (Breast) | 10.5 ± 1.2 | |

| Compound 120 | MDA-MB-231 (Breast) | 11.8 ± 1.1 | |

| Compound 31a | HL-60 (Leukemia) | 2.04 - 4.51 | |

| Compound 50a | A549 (Lung) | 0.17 | |

| Compound 6e | KB (Oral) | 0.39 ± 0.07 |

Note: This table provides examples of reported IC50 values. The activity is highly dependent on the specific derivative and cell line.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of this compound derivatives against cancer cell lines.

-

Materials: Test compounds, cancer cell lines, complete cell culture medium, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Anti-inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, these compounds can reduce the production of inflammatory mediators like prostaglandins and leukotrienes.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Activity | Reference |

| Derivative 3b | Albumin Denaturation | >80% inhibition | |

| Derivative 3e | Albumin Denaturation | >80% inhibition | |

| Derivative 7 | Protein Denaturation | Higher than ibuprofen | |

| Pyranocoumarins | Antiproteinase Activity | More potent than aspirin |

Note: This table highlights the anti-inflammatory potential of various derivatives as reported in the literature.

Protocol 5: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This protocol provides a simple in vitro method to screen for the anti-inflammatory activity of this compound derivatives.

-

Materials: Test compounds, bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), and a spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA in PBS.

-

A control group without the test compound is also prepared.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.

-

A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.

-

Conclusion and Future Perspectives

The this compound core structure continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this scaffold allows for the generation of large libraries of derivatives with fine-tuned pharmacological properties. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and anti-inflammatory agents underscores their importance in medicinal chemistry. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. Furthermore, the elucidation of novel mechanisms of action and the exploration of new therapeutic applications will continue to drive innovation in the field of this compound-based drug discovery.

References

Unveiling the Antioxidant Potential of 3-Aminocoumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the antioxidant properties of 3-aminocoumarin, a heterocyclic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its antioxidant capacity, the experimental methods used for its evaluation, and the potential molecular pathways it modulates. While direct quantitative antioxidant data for the parent this compound is limited in publicly available literature, this guide summarizes the antioxidant activities of its closely related derivatives and metal complexes to provide a substantive understanding of its potential.

Executive Summary

Coumarin and its derivatives are a class of compounds well-regarded for their broad spectrum of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory effects. A growing body of evidence suggests that these compounds also possess significant antioxidant properties, primarily through radical scavenging and modulation of cellular antioxidant defense mechanisms. This compound, as a key derivative, is a focal point of this investigation. This guide presents a compilation of data from various in vitro antioxidant assays, detailed experimental protocols for these assays, and an examination of the Keap1-Nrf2-ARE signaling pathway, a critical regulator of cellular response to oxidative stress that is influenced by coumarin derivatives.

Quantitative Antioxidant Activity of this compound Derivatives and Complexes

The antioxidant capacity of this compound and its derivatives has been evaluated using several standard in vitro assays. The following tables summarize the available quantitative data, primarily focusing on metal complexes of this compound and other derivatives, to provide a comparative overview. It is important to note the absence of specific IC50 and FRAP values for the parent this compound in the reviewed literature.

| Compound/Derivative | DPPH Radical Scavenging Activity (IC50 µM) | Reference(s) |

| Cr(III) complex of this compound | Encouraging antioxidant activities | [1][2][3][4] |

| Ni(II) complex of this compound | Encouraging antioxidant activities | [1] |

| Cu(II) complex of this compound | Encouraging antioxidant activities | |

| Tetrahydro- and dihydro-pyrido[2,3-c]coumarins 4i | Promising DPPH radical scavenging activity | |

| Tetrahydro- and dihydro-pyrido[2,3-c]coumarins 4k | Promising DPPH radical scavenging activity |

| Compound/Derivative | ABTS Radical Scavenging Activity (IC50 µM) | Reference(s) |

| Data Not Available | Data Not Available |

| Compound/Derivative | Ferric Reducing Antioxidant Power (FRAP) Assay | Reference(s) |

| Data Not Available | Data Not Available |

Note: The term "Encouraging antioxidant activities" is used as reported in the source, which did not provide specific IC50 values but indicated significant radical scavenging potential.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Test compound (this compound or its derivatives) at various concentrations

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 100 µL of the test compound at each concentration and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol or phosphate buffer (pH 7.4)

-

Test compound at various concentrations

-

Standard antioxidant (e.g., Trolox)

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ working solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the standard antioxidant.

-

In a 96-well microplate, add 20 µL of each concentration of the test compound or standard to 180 µL of the diluted ABTS•+ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample.

-

The IC50 value is determined graphically as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP working solution (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

Test compound at various concentrations

-

Standard (e.g., FeSO₄·7H₂O)

Procedure:

-

Prepare the FRAP working solution and warm it to 37°C.

-

Prepare a series of dilutions of the test compound and the ferrous sulfate standard.

-

In a 96-well microplate, add 20 µL of the test compound or standard to 180 µL of the FRAP working solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is constructed using the absorbance values of the ferrous sulfate solutions.

-

The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM of Fe²⁺) by comparing its absorbance with the standard curve.

Signaling Pathways and Experimental Workflows

The antioxidant effects of coumarin derivatives are believed to be mediated, at least in part, through the activation of the Keap1-Nrf2-ARE signaling pathway. The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing antioxidant properties and the proposed signaling pathway.

The Keap1-Nrf2-ARE pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain coumarin derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant antioxidant potential. While quantitative data on the parent compound remains elusive, studies on its derivatives and metal complexes consistently demonstrate their ability to scavenge free radicals. The likely mechanism of action involves not only direct radical scavenging but also the modulation of crucial cellular defense pathways such as the Keap1-Nrf2-ARE system. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the antioxidant properties and therapeutic potential of this compound and its analogues. Further investigation is warranted to isolate and quantify the specific antioxidant capacity of this compound and to explore its efficacy in cellular and in vivo models of oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from this compound | Semantic Scholar [semanticscholar.org]

- 3. Antimicrobial and antioxidant activities of new metal complexes derived from this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Antimicrobial and antioxidant activities of new metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Photochemistry of 3-Aminocoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their diverse pharmacological and photochemical properties. Among them, 3-aminocoumarin and its derivatives stand out for their unique photophysical characteristics, including strong fluorescence and susceptibility to photochemical reactions. These properties make them valuable scaffolds in various applications, from fluorescent probes and cellular imaging to photodynamic therapy (PDT) and photoremovable protecting groups (PPGs). This technical guide provides a comprehensive overview of the fundamental photochemistry of this compound, detailing its synthesis, photophysical properties, and key applications in drug development and biomedical research.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core typically involves the condensation of a substituted salicylaldehyde with an N-acylglycine, followed by hydrolysis. A common method is the Dakin's procedure, which utilizes salicylaldehyde and N-acetylglycine in acetic anhydride.[1] Subsequent hydrolysis with a strong acid, such as hydrochloric acid, yields the this compound.[1] Modifications to this core structure, such as the introduction of substituents on the benzene ring or the amino group, are readily achievable and allow for the fine-tuning of the molecule's photophysical and biological properties.[1][2]

Photophysical Properties

The photochemistry of this compound is governed by its electronic structure, which features an intramolecular charge transfer (ICT) character upon excitation.[3] This ICT state is highly sensitive to the surrounding environment, leading to solvent-dependent shifts in absorption and emission spectra (solvatochromism).

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Reference |

| This compound | Ethanol | 365 | 445 | 4900 | - | - | |

| 7-Amino-4-methylcoumarin (C120) | Ethanol | 368 | 440 | 4500 | 0.60 | 4.5 | |

| 7-Diethylamino-4-methylcoumarin (C1) | Ethanol | 400 | 475 | 3900 | 0.40 | 3.0 | |

| 7-Amino-4-trifluoromethylcoumarin (C151) | Ethanol | 380 | 450 | 4000 | 0.25 | 2.0 | |

| Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate | Acetonitrile | 385 | 455 | 4000 | 0.85 | 4.8 | |

| Methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate | Acetonitrile | 395 | 480 | 4500 | 0.60 | 4.2 |

Table 2: Photodecomposition Quantum Yields of Selected Coumarin Derivatives

| Compound | Solvent | Photodecomposition Quantum Yield (Φ_ph) | Reference |

| Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate | Acetonitrile | ~10⁻⁴ | |

| Methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate | Acetonitrile | ~10⁻⁴ |

Experimental Protocols

General Synthesis of this compound

-

A mixture of salicylaldehyde (1 equivalent) and N-acetylglycine (1 equivalent) in acetic anhydride (excess) is heated at 110 °C for 7 hours to yield 3-acetamidocoumarin.

-

The resulting 3-acetamidocoumarin is then hydrolyzed by refluxing with 50% hydrochloric acid in ethanol for 1 hour.

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude this compound.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.

Measurement of Relative Fluorescence Quantum Yield

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and a standard with known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the corrected emission spectra for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_s * (Slope_x / Slope_s) * (η_x² / η_s²)

where Φ_s is the quantum yield of the standard, Slope_x and Slope_s are the gradients of the plots for the sample and standard, respectively, and η_x and η_s are the refractive indices of the sample and standard solutions.

Applications in Drug Development and Research

Photodynamic Therapy (PDT)

This compound derivatives can act as photosensitizers in PDT, a non-invasive cancer treatment. Upon excitation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS are highly cytotoxic and can induce cell death in cancerous tissues through apoptosis or necrosis.

Mechanism of Photodynamic Therapy with this compound.

Photoremovable Protecting Groups (PPGs)

The photochemical reactivity of 3-aminocoumarins allows them to be used as PPGs for caging bioactive molecules. The caged compound is biologically inactive until it is irradiated with light, which cleaves the coumarin moiety and releases the active molecule with high spatiotemporal control. This technique is particularly useful for studying fast biological processes and for targeted drug delivery.

Workflow of a Photoremovable Protecting Group.

Modulation of Signaling Pathways

Recent research has highlighted the potential of coumarin derivatives to modulate key cellular signaling pathways implicated in diseases like cancer and inflammation.

PI3K/AKT Signaling Pathway: Certain 3-(coumarin-3-yl)-acrolein derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and programmed cell death.

Inhibition of the PI3K/AKT pathway by coumarin derivatives.

Nrf2 Signaling Pathway: Natural coumarin derivatives have been identified as activators of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Its activation can protect cells from oxidative stress and inflammation, making it a promising target for the development of drugs against inflammatory diseases.

Activation of the Nrf2 pathway by coumarin derivatives.

Conclusion

The fundamental photochemistry of this compound provides a rich platform for the development of innovative tools and therapeutic agents. Its tunable photophysical properties, coupled with a versatile synthetic chemistry, have enabled its application in diverse fields, from super-resolution imaging to targeted cancer therapy. A thorough understanding of the structure-property relationships and the underlying photochemical mechanisms is crucial for designing next-generation this compound derivatives with enhanced efficacy and specificity for a wide range of biomedical applications. Further research into the intricate interactions of these compounds with biological systems will undoubtedly unlock new avenues for drug discovery and development.

References

- 1. Synthesis of this compound-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

3-Aminocoumarin Derivatives as Fluorescent Probes for Cellular Imaging: Application Notes and Protocols

Introduction

Coumarins, a class of heterocyclic compounds, were first isolated in 1820 and have since become indispensable tools in synthetic and pharmaceutical chemistry due to their diverse biological activities.[1] Within this family, 3-aminocoumarin derivatives stand out for their favorable photophysical properties, making them excellent candidates for fluorescent probes in cellular imaging.[1][2] These small-molecule probes offer high fluorescence quantum yields, good photostability, and the ability to be structurally modified to target specific cellular components or detect various analytes.[3][4] Their fluorescence is often sensitive to the local microenvironment, allowing for the visualization of dynamic cellular processes, the detection of specific ions, and the measurement of enzyme activity.

This document provides a comprehensive overview of the applications of this compound-based fluorescent probes in cellular imaging, along with detailed protocols for their use.

Mechanism of Action: "Turn-On" Fluorescence

Many this compound probes are designed as "turn-on" sensors. In their native state, the probe exhibits low or no fluorescence. This quenching is often achieved by attaching a specific recognition moiety to the coumarin core, which disrupts its electron system through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). Upon selective reaction with a target analyte (e.g., a metal ion or reactive oxygen species), the recognition moiety is cleaved or undergoes a conformational change. This restores the conjugated system of the coumarin fluorophore, resulting in a significant increase in fluorescence intensity.

Applications in Cellular Imaging

The versatility of the this compound scaffold allows for the design of probes for a wide range of biological targets.

-

Detection of Metal Ions : Heavy metal ions like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) are essential for many biological processes, but their dysregulation is linked to various diseases. Specially designed this compound derivatives can selectively chelate with these ions, leading to a "turn-off" (quenching) or "turn-on" (enhancement) of fluorescence, enabling their detection in living cells.

-

Detection of Reactive Oxygen Species (ROS) : ROS are highly reactive molecules implicated in numerous pathological conditions. Probes have been developed where a ROS-reactive group, such as a boronate ester, is attached to the coumarin. The probe is non-fluorescent until it reacts with ROS (like hydrogen peroxide or peroxynitrite), which cleaves the quenching group and restores fluorescence.

-

Enzyme Activity Assays : this compound derivatives are widely used to create substrates for various enzymes, including proteases and peptidases. An amino acid or peptide sequence is conjugated to the 7-amino group of the coumarin. In this conjugated form, the probe's fluorescence is quenched. Enzymatic cleavage of the substrate releases the free aminocoumarin, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.

-

Imaging of Cellular Structures : By conjugating this compound to specific targeting moieties, probes can be developed to selectively stain organelles such as the endoplasmic reticulum or mitochondria, allowing for the visualization of their structure and dynamics in live cells.

Quantitative Data

Table 1: Photophysical Properties of Representative Aminocoumarin Probes

This table summarizes the typical photophysical properties of various aminocoumarin derivatives used in cellular imaging. The specific characteristics can be highly dependent on the substitution pattern and solvent polarity.

| Probe Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application/Target |

| 7-Amino-4-methylcoumarin (AMC) | ~350 | 440-460 | ~90-110 | - | Enzyme Substrates |

| 7-(Diethylamino)coumarin | - | - | - | High | General Fluorophore |

| CPD (Coumarin-based probe) | - | - | 185 | - | Hypochlorite (ClO⁻) Detection |

| CDCI-CO (Coumarin-based probe) | - | 710 | 222 | - | Carbon Monoxide (CO) Detection |

| Coumarin-based ER Probes | 400 | 435-525 | - | 0.60 | Endoplasmic Reticulum Imaging |

| 3'-but-edaADP | 445 | 494 | 49 | 0.51 | Myosin Interaction Studies |

| 3'-mbc-edaADP | 405 | 464 | 59 | 0.62 | Myosin Interaction Studies |

Table 2: Cytotoxicity of Selected this compound Derivatives

Before use in live-cell imaging, it is crucial to assess the cytotoxicity of a fluorescent probe. The 50% inhibitory concentration (IC₅₀) is a common measure of a compound's toxicity.

| Derivative | Cell Line | IC₅₀ (µM) | Assay Type |

| Coumarin-α-aminophosphonates (3a-j) | HepG2, HeLa, PANC-1, SKNSH | Strong Inhibitory Activity | SRB Assay |

| 3-Arylcoumarin (Compound 7) | A549 (Cancer) | - | - |

| Coumarin-Selenophene Hybrid (2a) | DU-145 (Prostate Cancer) | 20.0 | xCELLigence |

| Coumarin-based ER Probes | Mammalian Cells | 205 - 252 | - |

| This compound-N-benzylpyridinium | - | 0.00153 (1.53 nM) | AChE Inhibition Assay |

Experimental Protocols

Protocol 1: General Live-Cell Imaging

This protocol provides a general workflow for staining live cells with a this compound-based probe. Optimization of probe concentration and incubation time is recommended for each cell line and probe.

Materials:

-

This compound fluorescent probe

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Glass-bottom dishes or chamber slides suitable for imaging

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein filter set)

Procedure:

-

Cell Culture: Seed cells onto glass-bottom dishes or chamber slides. Culture under standard conditions (e.g., 37°C, 5% CO₂) until they reach 50-70% confluency.

-

Probe Stock Solution: Prepare a 1 mM stock solution of the this compound probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or imaging buffer (e.g., PBS) to the desired final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Gently add the staining solution to cover the cells.

-

Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time should be determined empirically.

-

-

Wash:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed culture medium or PBS to remove any excess, unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the stained cells using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

-

Acquire images using appropriate filter sets corresponding to the probe's excitation and emission spectra.

-

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the probe's cytotoxicity and establish a non-toxic working concentration.

Materials:

-

96-well cell culture plates

-

This compound fluorescent probe

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the this compound probe in culture medium. Remove the old medium from the wells and add the treatment solutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO (or another suitable solvent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the probe concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for 3-Aminocoumarin Labeling of Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocoumarin and its derivatives are a class of fluorescent dyes widely utilized for the covalent labeling of proteins and peptides. Their relatively small size, sensitivity to the local environment, and favorable photophysical properties make them valuable tools in biochemical and cellular research.[1] These fluorophores are characterized by their blue fluorescence emission and are often employed in studies of protein structure and function, molecular interactions, and enzyme activity.[2][3] This document provides detailed application notes and protocols for several common methods of labeling proteins and peptides with this compound derivatives.

Labeling Chemistries

Several chemical strategies can be employed to label proteins and peptides with this compound derivatives. The choice of method depends on the available functional groups on the target molecule, the desired site of labeling, and the experimental context (e.g., in vitro vs. live cell labeling).

Amine-Reactive Labeling using N-Hydroxysuccinimide (NHS) Esters

This is one of the most common methods for labeling proteins, targeting primary amines present at the N-terminus and on the side chains of lysine residues.[4] this compound derivatives functionalized with an NHS ester react with these amines under mild alkaline conditions to form a stable amide bond.[5]

Bioorthogonal Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Bioorthogonal chemistry allows for the specific labeling of biomolecules in complex biological environments. In this approach, an azide group is introduced into the target protein, either through metabolic incorporation of an azide-containing amino acid or by enzymatic modification. A coumarin derivative containing a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), then reacts specifically with the azide in a copper-free "click" reaction.

Enzymatic Labeling using Probe Incorporation Mediated by Enzymes (PRIME)

PRIME is a highly specific enzymatic labeling method. It utilizes an engineered E. coli lipoic acid ligase (LplA) to covalently attach a probe, such as 7-aminocoumarin, to a 13-amino acid recognition sequence (LplA acceptor peptide or LAP) that has been genetically fused to the protein of interest. This technique allows for precise, site-specific labeling.

Tyrosine-Selective Labeling via Diazonium Ion Chemistry